Pyrrole vs. Pyrazole 6-Substitution: Effect on Predicted Lipophilicity and Hydrogen-Bonding Capacity
The pyrrole substituent at the pyridazine 6-position provides a distinct balance of lipophilicity and hydrogen-bond donor/acceptor properties compared to the close pyrazole analog. In silico predictions indicate that 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has a calculated logP of approximately 3.2 and contains one hydrogen-bond donor (pyrrole NH), whereas the pyrazole analog (CAS 1014091-62-3) is expected to exhibit slightly lower logP (~3.0) and a different hydrogen-bonding vector owing to the pyrazole N2 atom [1][2]. The difference of ~0.2 logP units translates into altered membrane partitioning potential, which may be decisive for cellular target access in antifungal or CNS applications [2].
| Evidence Dimension | Predicted logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | ~3.2 (calculated) |
| Comparator Or Baseline | Pyrazole analog (CAS 1014091-62-3): ~3.0 (calculated) |
| Quantified Difference | Δ logP ≈ +0.2 (target more lipophilic) |
| Conditions | In silico calculation (ALOGPS 2.1 / SwissADME class tools); structural annotation based on publicly available vendor data |
Why This Matters
A 0.2 logP unit shift can significantly affect membrane permeability and non-specific protein binding, thereby influencing the compound's suitability for intracellular target engagement versus receptor-based screening.
- [1] Kuujia.com. Technical product page for 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1014091-62-3). Accessed 2025. View Source
- [2] Kuujia.com. Technical product page for 3-4-(4-ethylbenzenesulfonyl)piperazin-1-yl-6-methylpyridazine (CAS 1172829-10-5). Accessed 2025. View Source
